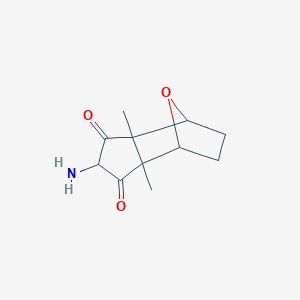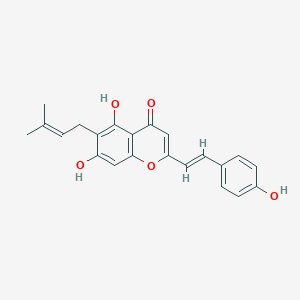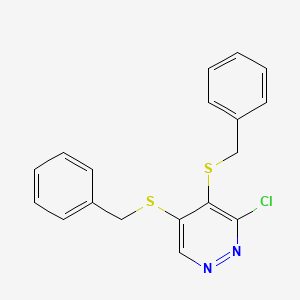
4,5-Bis(benzylsulfanyl)-3-chloropyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(benzylsulfanyl)-3-chloropyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylsulfanyl groups at positions 4 and 5, and a chlorine atom at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(benzylsulfanyl)-3-chloropyridazine typically involves the reaction of 3-chloropyridazine with benzyl mercaptan in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions. The general reaction scheme is as follows:
3-chloropyridazine+2benzyl mercaptan→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis(benzylsulfanyl)-3-chloropyridazine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl groups.
Substitution: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified benzylsulfanyl groups.
Substitution: Various substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis(benzylsulfanyl)-3-chloropyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(benzylsulfanyl)-3-chloropyridazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylsulfanyl groups and the chlorine atom play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
- 4,5-Bis(benzylsulfanyl)-3(2H)-pyridazinone
- 4,5-Bis(benzylsulfanyl)phthalonitrile
Comparison: 4,5-Bis(benzylsulfanyl)-3-chloropyridazine is unique due to the presence of the chlorine atom at position 3, which can be a site for further functionalization. This makes it more versatile compared to similar compounds that lack this reactive site. Additionally, the combination of benzylsulfanyl groups and the pyridazine ring provides a distinct set of chemical and biological properties.
Propiedades
Número CAS |
5273-29-0 |
|---|---|
Fórmula molecular |
C18H15ClN2S2 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
4,5-bis(benzylsulfanyl)-3-chloropyridazine |
InChI |
InChI=1S/C18H15ClN2S2/c19-18-17(23-13-15-9-5-2-6-10-15)16(11-20-21-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Clave InChI |
QDHXRHUGDGBXDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


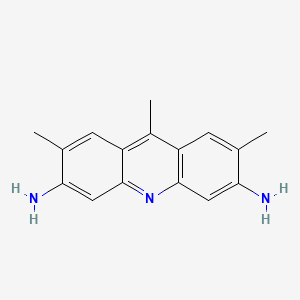

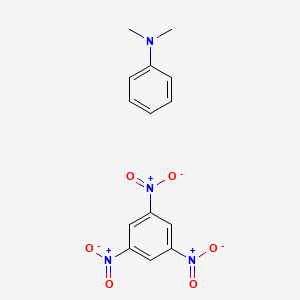
![(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)arsonic acid](/img/structure/B14746489.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
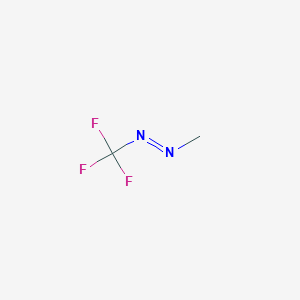
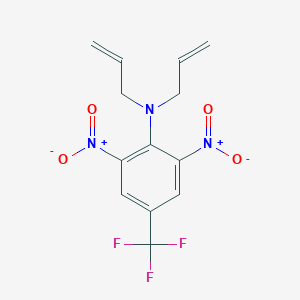
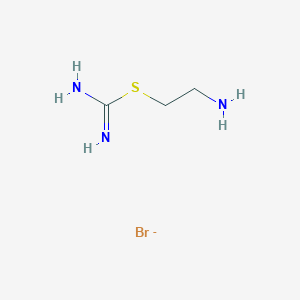
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
